molecular formula C16H17N5O3S B2566406 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 586992-91-8

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No. B2566406
CAS RN: 586992-91-8
M. Wt: 359.4
InChI Key: XYNZQMIFWFNNBN-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activity . The 1,2,4-triazole ring is a core structure in many pharmaceuticals and has been the subject of extensive research .


Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of a 1,2,4-triazole thione with a substituted α-chloroacetamide in an alkaline medium . After crystallization, a white or light yellow crystalline substance is typically obtained .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a furan ring, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and biological activities .

Scientific Research Applications

Synthesis and Potential Biological Activities

Research into derivatives of 1,2,4-triazol, such as 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide, has demonstrated significant pharmacological potential. These compounds have been synthesized and evaluated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, the synthesis of pyrolin derivatives of this compound has led to the discovery of antiexudative properties, with some derivatives outperforming reference drugs in animal models (Chalenko et al., 2019).

Antimicrobial Activities

Another study focused on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds exhibited in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showcasing the broad spectrum of antimicrobial potential of 1,2,4-triazole derivatives (MahyavanshiJyotindra et al., 2011).

Potential as Energetic Materials

Research on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, related structurally to the target compound, has revealed their potential as insensitive energetic materials. These studies indicate the versatility of 1,2,4-triazole derivatives in creating materials with superior detonation performance compared to traditional explosives, further expanding the utility of these compounds beyond pharmaceutical applications (Yu et al., 2017).

Anticancer Activity

The synthesis and evaluation of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have revealed significant anticancer activity, particularly against leukemia cell lines. This research highlights the potential of 1,2,4-triazole derivatives in developing new anticancer therapeutics (Horishny et al., 2021).

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-2-23-12-7-4-3-6-11(12)18-14(22)10-25-16-20-19-15(21(16)17)13-8-5-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNZQMIFWFNNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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